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Abstract: The innate immune system has evolved sophisticated mechanisms to distinguish self

from non-self nucleic acids, preventing autoimmune reactions while maintaining robust antiviral

defenses. A key element in this discrimination process is the post-transcriptional modification of

RNA. 2'-O-methylation (Nm), particularly of guanosine, serves as a molecular signature of

"self," effectively preventing the activation of several key innate immune sensors. This

modification allows host RNA to evade detection by cytosolic RIG-I-like receptors (RLRs) such

as RIG-I and MDA5, and endosomal Toll-like receptors (TLRs) like TLR7 and TLR8. This

technical guide provides an in-depth examination of the molecular mechanisms by which 2'-O-
methylguanosine and other 2'-O-methylations facilitate immune evasion, presents quantitative

data on receptor interactions, details relevant experimental protocols, and illustrates the key

signaling pathways involved.

Mechanisms of Immune Evasion by 2'-O-Methylation
The presence of a methyl group at the 2' hydroxyl position of the ribose sugar on a nucleotide,

known as 2'-O-methylation, is a critical modification found in the mRNA and tRNA of higher

eukaryotes.[1][2][3] This modification acts as a crucial checkpoint for the innate immune

system, preventing the misrecognition of self-RNA as foreign or dangerous. The evasion

mechanism operates through direct interference with the binding and activation of several

pattern recognition receptors (PRRs).
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Retinoic Acid Inducible Gene-I (RIG-I) is a primary cytosolic sensor for viral RNA, recognizing

double-stranded RNA (dsRNA) bearing a 5'-triphosphate (5'ppp).[2][4] Host mRNAs are

protected from RIG-I recognition by a 5' cap structure. This cap can be a simple 7-

methylguanosine (m7G), known as Cap-0, or it can have additional 2'-O-methylation on the first

nucleotide (Cap-1) and second nucleotide (Cap-2).[2][5]

While RIG-I can bind to and be activated by Cap-0 dsRNA with an affinity similar to that of

5'ppp dsRNA, the presence of a 2'-O-methyl group (Cap-1) abrogates this activation.[2][6]

Structural studies have revealed that the 2'-O-methyl group on the first nucleotide of a Cap-1

RNA sterically clashes with the Histidine 830 (H830) residue within the RIG-I RNA-binding

domain.[2][6] This clash prevents the stable binding required for RIG-I's conformational change

and subsequent activation of its ATPase activity and downstream signaling.[2][6][7] The

synergy between the m7G cap and 2'-O-methylation dramatically weakens the RNA's affinity

for RIG-I.[6] A single mutation in this critical sensor residue (H830A) is sufficient to restore high-

affinity binding and signaling activity in response to 2'-O-methylated dsRNAs.[6][8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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